molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine

6-[(pyridin-2-yl)methoxy]pyridin-3-amine

Cat. No. B8563839
M. Wt: 201.22 g/mol
InChI Key: KWCHHSFRDFQMCY-UHFFFAOYSA-N
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Patent
US06313145B1

Procedure details

5-Nitro-2-(pyridin-2-ylmethyloxy)pyridine (D1, 2.0 g, 0.0087 mole) in ethanol (70 ml) was treated with tin (II) chloride (8.3 g, 0.044 mole) in conc. HCl (15 ml). The mixture was heated to 50° C. for 0.5 hour. After cooling to room temperature, the mixture was diluted with water, basified with 10% aqueous sodium hydroxide solution, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (1.36 g, 78%) as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[N:8][CH:9]=1)([O-])=O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C.Cl.O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[N:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OCC1=NC=CC=C1
Name
Quantity
8.3 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)OCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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